molecular formula C12H9BrN2O2 B1652964 2-Bromo-4-nitro-N-phenylaniline CAS No. 16588-27-5

2-Bromo-4-nitro-N-phenylaniline

Cat. No. B1652964
CAS RN: 16588-27-5
M. Wt: 293.12
InChI Key: GAGPDCMYVZJQMS-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2 . It has a molecular weight of 293.12 g/mol . This compound is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .


Synthesis Analysis

The synthesis of 2-Bromo-4-nitro-N-phenylaniline involves several steps. Direct bromination of aniline can lead to a variety of polybrominated and oxidized products. Similarly, direct nitration also leads to oxidized products . A detailed synthesis procedure can be found in the supplementary information of a research paper .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitro-N-phenylaniline can be represented by the InChI code: 1S/C12H9BrN2O2/c13-9-6-7-11 (12 (8-9)15 (16)17)14-10-4-2-1-3-5-10/h1-8,14H . The compound has a complex structure with multiple functional groups, including a bromine atom, a nitro group, and an aniline group .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-nitro-N-phenylaniline are complex and can involve several pathways. For example, one study investigated the reaction pathways and kinetics for the oxidation of a similar compound, 2-Bromo-4,6-dinitroaniline, by the OH radical .


Physical And Chemical Properties Analysis

2-Bromo-4-nitro-N-phenylaniline has a molecular weight of 248.12 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 166 and a topological polar surface area of 12 Ų .

properties

IUPAC Name

2-bromo-4-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGPDCMYVZJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294194
Record name 2-Bromo-4-nitro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitro-N-phenylaniline

CAS RN

16588-27-5
Record name 2-Bromo-4-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-nitro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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